molecular formula C10H11NO2 B2720056 (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine CAS No. 16198-35-9

(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine

Cat. No. B2720056
CAS RN: 16198-35-9
M. Wt: 177.203
InChI Key: PCWLXHIQGXUSCE-DHZHZOJOSA-N
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Description

(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine, also known as HPPH, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of hydroxamic acids and has a molecular weight of 257.30 g/mol.

Scientific Research Applications

(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine has been used in various scientific research applications. One of the main applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. This compound has shown potential as a therapeutic agent for the treatment of various types of cancers, including breast cancer, lung cancer, and glioblastoma.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and play a crucial role in the development and progression of cancer. This compound inhibits HDAC enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the expression of p21, a protein that plays a crucial role in cell cycle regulation. This compound has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine in lab experiments is its specificity towards HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine in scientific research. One direction is the development of this compound-based therapies for the treatment of cancer. Another direction is the use of this compound as a tool for studying the role of HDAC enzymes in various biological processes. In addition, the development of more soluble forms of this compound could lead to its broader use in various lab experiments.
Conclusion:
This compound is a synthetic compound that has shown potential in various scientific research applications. Its specificity towards HDAC enzymes makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. This compound has shown potential as a therapeutic agent for the treatment of various types of cancers, and the development of more soluble forms of this compound could lead to its broader use in various lab experiments.

Synthesis Methods

The synthesis of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves the reaction of 2-(prop-2-en-1-yloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

(NE)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLXHIQGXUSCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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